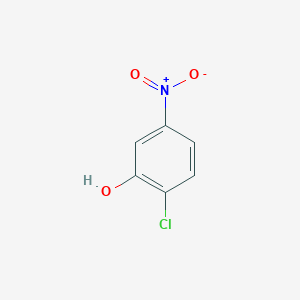

2-Chloro-5-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212119. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGQSCPTLELLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210921 | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-10-3 | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, outlines a viable synthetic route with a detailed experimental protocol, and presents its spectroscopic profile. Furthermore, this guide explores its role as a precursor in the synthesis of more complex molecules, underscoring its importance in drug discovery and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₆H₄ClNO₃ |

| Molecular Weight | 173.55 g/mol [1][2] |

| CAS Number | 619-10-3[1][2] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 118-121 °C |

| Boiling Point | 276.1 ± 25.0 °C (Predicted) |

| pKa | 6.72 ± 0.19 (Predicted) |

| Solubility | Sparingly soluble in water; Slightly soluble in Chloroform (heated), DMSO, and Methanol. |

| InChI | InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H[1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])O)Cl[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the regioselective nitration of 2-chlorophenol (B165306). The ortho- and para-directing effect of the hydroxyl group and the chloro group on the aromatic ring influences the position of the incoming nitro group.

General Synthesis Pathway

The synthesis involves the nitration of 2-chlorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Nitration of 2-Chlorophenol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Chlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate solution (5%)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

-

Addition of Starting Material: Slowly add 2-chlorophenol to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the desired this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While complete, high-resolution spectra are proprietary, the availability of different spectral data is summarized below.

| Spectroscopy | Data Availability |

| ¹H NMR | Data is available and can be found in various chemical databases.[3] |

| ¹³C NMR | Data is available and can be found in various chemical databases.[4] |

| Infrared (IR) | An FTIR spectrum obtained via KBr-pellet technique has been recorded.[1] Key absorptions would include O-H stretching, C=C aromatic stretching, and N-O stretching of the nitro group. |

| Mass Spectrometry | GC-MS data is available.[1] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The mass spectrum for the related isomer, 5-chloro-2-nitrophenol, is also available.[5] |

Applications in Drug Development and Chemical Synthesis

This compound serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its functional groups, the hydroxyl, chloro, and nitro moieties, offer multiple reaction sites for further chemical transformations.

Precursor for 2-Amino-5-chlorophenol

A significant application of this compound is its use as a starting material for the synthesis of 2-amino-5-chlorophenol. This is typically achieved through the reduction of the nitro group. 2-Amino-5-chlorophenol can then be used in the synthesis of other complex molecules, such as ferrocenyl Schiff bases.[6]

Caption: Synthesis of 2-Amino-5-chlorophenol from this compound and its subsequent use.

Experimental Protocol for the Reduction to 2-Chloro-5-aminophenol

A common method for the reduction of the nitro group is using iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride.[7]

Materials:

-

This compound

-

Ethanol

-

Water

-

Iron powder

-

Ammonium chloride

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the mixture to reflux for approximately 2 hours.

-

After cooling to room temperature, filter the reaction mixture to remove insoluble materials.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-aminophenol.

-

The product can be further purified by column chromatography.[7]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its utility as a precursor for various pharmaceuticals and fine chemicals makes it a compound of significant interest to researchers in organic synthesis and drug development. This guide provides the essential technical information required for its synthesis, characterization, and application in a research and development setting.

References

- 1. This compound | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound(619-10-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(619-10-3) 13C NMR [m.chemicalbook.com]

- 5. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]

- 6. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-nitrophenol (CAS: 619-10-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol (CAS No. 619-10-3), a key chemical intermediate. The document details its physicochemical properties, spectral data, synthesis protocols, and significant reactions. Furthermore, it explores its applications, relevant biological pathways, and critical safety information, presenting a vital resource for professionals in research and development.

Physicochemical Properties

This compound is an organic compound that appears as a yellow to light brown crystalline solid.[1][2] It is characterized by the presence of a chlorine atom, a nitro group, and a hydroxyl group attached to a benzene (B151609) ring.[1][2] Its properties make it a versatile precursor in various synthetic applications.[1][2]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 619-10-3 | [3][4] |

| Molecular Formula | C₆H₄ClNO₃ | [3][4] |

| Molecular Weight | 173.55 g/mol | [3][4] |

| Melting Point | 117°C to 123°C | [5] |

| Boiling Point | 276.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.72 ± 0.19 (Predicted) | [1][3] |

| LogP | 2.48 | [6] |

Table 2: Qualitative Properties of this compound

| Property | Description | Source(s) |

| Appearance | Yellow to light brown crystalline solid or powder. | [1][2][5] |

| Odor | No distinct odor. | [1] |

| Solubility | Sparingly soluble in water. Slightly soluble in heated Chloroform, DMSO, and Methanol. | [1][3] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound. The following analytical data are available through various chemical databases.

Table 3: Available Spectral Data for this compound

| Analysis Type | Availability | Source(s) |

| ¹H NMR | Spectrum available. | [4][7] |

| ¹³C NMR | Spectrum available. | [8] |

| Infrared (IR) | Conforms to structure. | [5][9] |

| Mass Spectrometry (MS) | Spectrum available. | [4][7] |

Synthesis and Key Reactions

This compound is a valuable intermediate, and its synthesis and subsequent reactions are of significant interest in organic chemistry.

Synthesis from 2-Amino-5-nitrophenol (B90527)

A common laboratory-scale synthesis involves the diazotization of 2-amino-5-nitrophenol followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Dissolve 2-amino-5-nitrophenol (1.0 eq) and sodium nitrite (1.0 eq) in water.[10]

-

Slowly add 48% fluoboric acid (HBF₄) at room temperature and stir for 30 minutes.[10]

-

Add copper (I) chloride (0.5 eq) to the mixture.[10]

-

Heat the reaction to 80°C and maintain for 3 hours.[10]

-

After completion, pour the mixture into ice-cold water.[10]

-

Extract the product using ethyl acetate and a saturated sodium bicarbonate solution.[10]

-

Dry the separated organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum.[10]

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to yield this compound.[10]

Key Reaction: Reduction to 2-Chloro-5-aminophenol

The reduction of the nitro group to an amine is a fundamental transformation, yielding 2-chloro-5-aminophenol, a precursor for many pharmaceutical compounds.[11] Two common methods are reduction with iron powder and catalytic hydrogenation.[11]

Method A: Reduction with Iron Powder

This classic and cost-effective method is widely used for the reduction of aromatic nitro compounds.[11]

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a solvent mixture of ethanol and water.[12]

-

Sequentially add iron powder (5.0 eq) and ammonium chloride (5.2 eq).[12]

-

Heat the mixture to reflux and maintain for 2 hours.[12]

-

After the reaction, cool the mixture to room temperature and filter to remove insoluble materials.[12]

-

Concentrate the filtrate to dryness under reduced pressure.[12]

-

The resulting residue can be purified by fast column chromatography to afford the final product.[12]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient alternative that often provides high yields and purity.[11]

Experimental Protocol:

-

Prepare a solution of this compound (1.0 eq) in ethyl acetate.[12]

-

Add 5% Platinum on Carbon (Pt/C) catalyst (e.g., 1% w/w) to the solution.[11][12]

-

Shake the mixture under a hydrogen atmosphere (e.g., 30 psi) for approximately 4 hours.[12]

-

Monitor the reaction for completion.[11]

-

Filter the mixture through a pad of Celite® to remove the catalyst.[11][12]

-

Wash the filter residue thoroughly with hot ethyl acetate.[12]

-

Evaporate the ethyl acetate from the combined filtrate to obtain the solid product.[12]

Applications in Research and Development

This compound is a versatile building block with several applications:

-

Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents.[1][2] Its derivatives have been investigated for antimicrobial properties.[1] Notably, related structures like 2-chloro-5-nitrobenzoic acid derivatives are being explored as potential next-generation antibacterials against drug-resistant bacteria.[13]

-

Agrochemicals and Dyes: It is a common starting material in the synthesis of agrochemicals and dyes.[1][2]

-

Proteomics Research: It is described as a useful halogenated phenol (B47542) for proteomics research.[14]

-

Water Treatment: The compound can be used as a chelating agent in water treatment processes to prevent the precipitation of mineral ions by forming stable complexes with them.[1]

Biological Pathways: Bacterial Degradation

While not a signaling pathway in the traditional sense, the microbial catabolism of this compound is a significant area of research. The bacterium Cupriavidus sp. strain CNP-8 can utilize this compound as a carbon and energy source.[15] The degradation proceeds via a partial reductive pathway.

The pathway is initiated by the enzyme MnpA, a NADPH-dependent nitroreductase, which catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol through a 2-chloro-5-nitrosophenol intermediate.[15] Subsequently, the MnpC enzyme, an aminohydroquinone dioxygenase, is believed to be responsible for the aromatic ring-cleavage.[15]

Safety and Handling

Due to its hazardous nature, proper safety precautions are mandatory when handling this compound.

Table 4: GHS Hazard Identification

| Category | Information | Source(s) |

| Pictogram(s) | GHS07 (Exclamation Mark), GHS09 (Environment) | [4] |

| Signal Word | Warning | [1][4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | [4] |

Table 5: Handling and Storage Recommendations

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [1][16] |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation. | [16] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1][16] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store under an inert atmosphere to maintain product quality. | [1][3][16] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [16] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 619-10-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound(619-10-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-4-chloro-5-nitrophenol(6358-07-2) 13C NMR spectrum [chemicalbook.com]

- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound | 619-10-3 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 13. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Frontiers | Genetic and Biochemical Characterization of this compound Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-nitrophenol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol (CAS No. 619-10-3), a halogenated phenol (B47542) of significant interest in various scientific and industrial domains. The document elucidates the compound's molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it details a common synthetic pathway and outlines experimental protocols for its preparation and analysis. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering critical data and methodologies to facilitate their work with this versatile chemical intermediate.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound featuring a phenol ring substituted with a chlorine atom at the second position and a nitro group at the fifth position.[1] Its chemical structure is foundational to its reactivity and utility as a precursor in organic synthesis.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 619-10-3 | [2][3][4] |

| Molecular Formula | C₆H₄ClNO₃ | [1][2] |

| Molecular Weight | 173.55 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline solid | [1][2] |

| Melting Point | 118-121 °C | [2] |

| Boiling Point (Predicted) | 276.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.72 ± 0.19 | [2] |

| Solubility | Slightly soluble in Chloroform (heated), DMSO, and Methanol. Sparingly soluble in water. | [1][2] |

| InChI Key | BUMGQSCPTLELLS-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, a summary of available information is provided.

| Spectroscopic Technique | Data Availability / Key Features | Source |

| ¹H NMR | Spectrum available. | [2] |

| ¹³C NMR | Data available for related compounds, suggesting characteristic aromatic and substituted carbon signals. | [5] |

| Infrared (IR) Spectroscopy | FTIR spectrum (KBr-Pellet) is available, showing characteristic peaks for O-H, N-O, and C-Cl bonds. | [6] |

| Mass Spectrometry (MS) | GC-MS data is available. | [6] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 2-amino-5-nitrophenol (B90527) followed by a Sandmeyer-type reaction.[7]

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-nitrophenol

This protocol is based on a representative procedure for the conversion of an amino group to a chloro group on a phenol ring.[7]

Materials:

-

2-Amino-5-nitrophenol

-

Sodium nitrite (B80452) (NaNO₂)

-

48% Fluoboric acid (HBF₄)

-

Copper(I) chloride (CuCl)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-5-nitrophenol and sodium nitrite in water with stirring.

-

Slowly add 48% fluoboric acid to the solution at room temperature and continue stirring for 30 minutes.

-

Add copper(I) chloride to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 3 hours.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate solvent system).

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of a variety of more complex molecules.

-

Pharmaceutical Synthesis : It is a key intermediate in the preparation of various pharmaceutical compounds.[1] Its derivatives are explored for a range of therapeutic applications. For instance, the related compound 2-chloro-5-nitrobenzoic acid has been investigated for its antibacterial properties.[8]

-

Agrochemicals : The structural motifs present in this compound are found in some agrochemicals.[1]

-

Dye Industry : It is used as a precursor in the synthesis of certain dyes.[1]

-

Proteomics Research : This compound is noted as a useful halogenated phenol in the field of proteomics research.[3]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6]

-

Precautions : Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

-

First Aid : In case of contact, rinse the affected area with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.

This guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the cited references and relevant safety data sheets (SDS).

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(619-10-3) 1H NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 2-Amino-4-chloro-5-nitrophenol(6358-07-2) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 619-10-3 [chemicalbook.com]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol, a halogenated phenol (B47542) compound utilized in various chemical syntheses. This document outlines its chemical identity, physicochemical properties, and key experimental protocols related to its transformation.

Chemical Identity

-

Synonyms: A variety of synonyms are used to identify this compound, including: 5-Nitro-2-Chlorophenol, 4-Chloro-3-hydroxynitrobenzene, 6-chloro-3-nitrophenol, and Phenol, 2-chloro-5-nitro-.[1][2][5]

Physicochemical Properties

This compound is a yellow to light brown crystalline solid.[4][5] It is sparingly soluble in water but shows slight solubility in chloroform (B151607) (when heated), DMSO, and methanol.[4][5] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Weight | 173.55 g/mol | [1][5] |

| Melting Point | 118-121 °C | [5] |

| Boiling Point (Predicted) | 276.1 ± 25.0 °C | [5] |

| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 6.72 ± 0.19 | [4][5] |

Key Experimental Protocols

A significant reaction involving this compound is the reduction of its nitro group to form 2-chloro-5-aminophenol (B42359), a valuable intermediate in the synthesis of pharmaceuticals and other chemical entities.[6] Two common methods for this transformation are detailed below.

3.1. Reduction using Iron Powder

This method is a cost-effective and classic approach for the reduction of aromatic nitro compounds.[6]

-

Reaction:

-

Dissolve this compound (1 equivalent) in a mixture of ethanol (B145695) and water.[7]

-

Add iron powder (approximately 5 equivalents) and ammonium (B1175870) chloride (approximately 5.2 equivalents) to the solution.[7]

-

Heat the mixture to reflux for 2 hours.[7]

-

Upon completion, cool the reaction to room temperature and filter to remove insoluble iron residues.[6][7]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[6][7]

-

The residue can be further purified by column chromatography.[7]

-

3.2. Catalytic Hydrogenation

This method is known for its efficiency and often results in high yields and purity.[6]

-

Reaction:

-

Dissolve this compound in a suitable solvent, such as ethyl acetate.[6][7]

-

Add a catalytic amount of 5% Platinum on Carbon (Pt/C).[6][7]

-

Place the mixture under a hydrogen atmosphere (e.g., 30 psi) and shake for approximately 4 hours.[7]

-

After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.[6][7]

-

The filtrate can be treated with activated charcoal to remove impurities.[7]

-

Evaporate the solvent to yield the 2-chloro-5-aminophenol product.[6][7]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of nitrophenols and their derivatives.[8][9][10][11] A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[8]

-

Typical Conditions:

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of 2-chloro-5-aminophenol from this compound via catalytic hydrogenation.

Caption: Workflow for the catalytic hydrogenation of this compound.

References

- 1. This compound | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Frontiers | Genetic and Biochemical Characterization of this compound Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitrophenol, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This information is critical for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring, and one broad signal for the phenolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 | d | ~2.5 |

| H-4 | ~7.6 | dd | ~8.8, 2.5 |

| H-3 | ~7.2 | d | ~8.8 |

| -OH | Variable (broad s) | s | - |

Note: Data are estimated based on typical values for similar compounds and may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~120 |

| C-5 (C-NO₂) | ~148 |

| C-1 (C-OH) | ~155 |

| C-3 | ~125 |

| C-4 | ~128 |

| C-6 | ~115 |

Note: Data are estimated based on typical values for substituted phenols and publicly available spectral data. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is typically acquired as a KBr pellet.[1]

| Vibrational Mode | Wavenumber (ν, cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3400-3200 | Strong, Broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| NO₂ asymmetric stretch | ~1530 | Strong |

| Aromatic C=C stretch | ~1600, ~1470 | Medium-Strong |

| NO₂ symmetric stretch | ~1350 | Strong |

| C-O stretch (phenolic) | ~1250 | Strong |

| C-Cl stretch | ~740 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight (173.55 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 173/175 | High | [M]⁺ |

| 143/145 | Medium | [M-NO]⁺ |

| 127 | Medium | [M-NO₂]⁺ |

| 99 | Medium | [M-NO₂-CO]⁺ |

| 63 | High | [C₅H₃]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of nitroaromatic compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method, with an ionization energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Process Visualization

The general workflow for the spectroscopic analysis of this compound is illustrated below. This diagram outlines the logical progression from sample preparation to data analysis and structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-nitrophenol. This document outlines the expected spectral features, presents data in a structured format, describes generalized experimental protocols for sample analysis, and includes visualizations to illustrate key concepts and workflows.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For a substituted aromatic compound like this compound, NMR provides critical information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and overall molecular structure.

The structure of this compound, with its electron-withdrawing chloro and nitro groups and an electron-donating hydroxyl group, results in a distinct and predictable NMR spectrum. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal integrations allows for the unambiguous assignment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns due to coupling with their neighbors. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.8 - 8.2 | d | J ≈ 2-3 Hz (meta) | 1H |

| H-4 | 7.4 - 7.7 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) | 1H |

| H-6 | 7.0 - 7.3 | d | J ≈ 8-9 Hz (ortho) | 1H |

| -OH | 5.0 - 11.0 | br s | - | 1H |

Note: Predicted values are based on general principles of NMR spectroscopy for substituted aromatic compounds. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents. Carbons bearing electronegative groups will be deshielded and appear at a higher chemical shift (downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 160 |

| C-2 (-Cl) | 125 - 135 |

| C-3 | 120 - 130 |

| C-4 | 115 - 125 |

| C-5 (-NO₂) | 145 - 155 |

| C-6 | 110 - 120 |

Note: These are estimated chemical shift ranges. Carbons directly attached to substituents (C-1, C-2, C-5) are quaternary and may show lower intensity peaks.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

4.1 Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for phenolic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

-

Capping: Cap the NMR tube to prevent solvent evaporation.

4.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.

-

Acquisition Parameters for ¹H NMR:

-

Set the appropriate spectral width to cover all expected proton signals.

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a relaxation delay of 1-5 seconds between scans.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set a wider spectral width to encompass the full range of carbon chemical shifts.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and list the peaks for both ¹H and ¹³C spectra.

-

Visualizations

5.1 Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Analysis of 2-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 2-Chloro-5-nitrophenol, a key intermediate in various chemical syntheses. Due to the limited availability of a complete, published vibrational analysis specifically for this compound, this guide combines established experimental protocols with theoretical data and experimental findings from structurally analogous compounds. This approach offers a robust framework for understanding the vibrational properties of this molecule.

Introduction

This compound (C₆H₄ClNO₃) is an aromatic compound of significant interest in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, characterized by a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and a chlorine atom, gives rise to a unique and complex vibrational spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the identification and structural elucidation of this molecule by probing its fundamental vibrational modes.

This guide outlines the standard experimental procedure for obtaining the FT-IR spectrum of this compound, presents a table of expected vibrational frequencies and their assignments based on analyses of similar molecules, and provides a theoretical framework for its vibrational analysis.

Experimental Protocol: FT-IR Spectroscopy

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound involves the KBr pellet technique.[2] This method is widely used for solid samples and provides high-quality spectra for analysis.

Materials and Equipment:

-

This compound (solid, high purity)

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FT-IR spectrometer (e.g., Bruker IFS 85 or similar)[2]

-

Sample holder

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Transfer the sample and KBr to an agate mortar and grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Acquisition: Record the FT-IR spectrum of the sample, typically in the wavenumber range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are usually co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is then processed (e.g., baseline correction, smoothing) using the spectrometer's software.

Vibrational Analysis: Theoretical Approach

A comprehensive vibrational analysis of this compound is best achieved by a combined experimental and theoretical approach. Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational frequencies and modes of a molecule.

Computational Details:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar extended basis set to accurately describe the electronic structure.

-

Procedure:

-

The molecular geometry of this compound is first optimized to find its lowest energy conformation.

-

Vibrational frequency calculations are then performed on the optimized geometry.

-

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by a factor (e.g., ~0.96) to improve agreement with the experimental data.[3][4]

-

The Potential Energy Distribution (PED) is calculated to provide a quantitative assignment of the vibrational modes.

-

Data Presentation: Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| ~3400 - 3200 | Strong, Broad | ν(O-H) | O-H stretching (intermolecular hydrogen bonding) |

| ~3100 - 3000 | Medium | ν(C-H) | Aromatic C-H stretching |

| ~1600 - 1580 | Medium | ν(C=C) | Aromatic C=C stretching |

| ~1550 - 1475 | Strong | νₐₛ(NO₂) | Asymmetric NO₂ stretching |

| ~1500 - 1400 | Medium | ν(C=C) | Aromatic C=C stretching |

| ~1360 - 1290 | Strong | νₛ(NO₂) | Symmetric NO₂ stretching |

| ~1320 - 1000 | Strong | ν(C-O) | C-O stretching |

| ~1250 - 1020 | Medium | β(C-H) | In-plane C-H bending |

| ~900 - 675 | Strong | γ(C-H) | Out-of-plane C-H bending |

| ~850 - 550 | Medium | ν(C-Cl) | C-Cl stretching |

| ~700 - 500 | Medium | Ring Deformations | In-plane and out-of-plane bending of the aromatic ring |

Abbreviations: ν - stretching; νₐₛ - asymmetric stretching; νₛ - symmetric stretching; β - in-plane bending; γ - out-of-plane bending.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental and theoretical analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-5-nitrophenol. Due to the limited availability of a public mass spectrum for this compound, this guide bases its analysis on the fragmentation of its close isomer, 5-chloro-2-nitrophenol, for which a spectrum is available in the NIST database.[1] Isomers with similar functional groups often exhibit comparable fragmentation pathways, providing a reliable model for understanding the mass spectral behavior of this compound.

The molecular weight of this compound is 173.55 g/mol .[2][3] The fragmentation of aromatic nitro compounds is characterized by specific losses of the nitro group constituents, such as NO, NO2, and CO, as well as cleavages related to the chloro and hydroxyl substituents.

Predicted Fragmentation Data

The expected fragmentation pattern for this compound under electron ionization is summarized in the table below. The m/z values and relative intensities are inferred from the spectrum of the isomer 5-chloro-2-nitrophenol.

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 173 | [C₆H₄ClNO₃]⁺• | - |

| 143 | [C₆H₄ClO₂]⁺ | •NO |

| 127 | [C₆H₄ClNO]⁺• | •NO₂ |

| 115 | [C₅H₄ClO]⁺ | •NO, CO |

| 99 | [C₅H₄O₂]⁺ | Cl•, NO₂ |

| 87 | [C₄H₄Cl]⁺ | •NO, CO, CO |

| 63 | [C₅H₃]⁺ | Cl•, •OH, •NO₂ |

Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 173). The presence of the nitro group, chlorine atom, and hydroxyl group on the aromatic ring directs the subsequent fragmentation pathways.

A primary fragmentation step for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). The loss of •NO₂ from the molecular ion would lead to a fragment at m/z 127. Alternatively, the loss of NO, often preceded by a rearrangement, results in a fragment at m/z 143. Subsequent loss of carbon monoxide (CO) from this fragment is a common pathway for phenols and would yield an ion at m/z 115. Further fragmentation can occur through the loss of the chlorine atom or additional CO molecules, leading to the smaller fragments observed in the spectrum.

Below is a diagram illustrating the proposed primary fragmentation pathways.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS, adapted from a method for a similar compound.

1. Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., acetone (B3395972) or dichloromethane) in a volumetric flask.

-

Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a working standard solution.

-

Sample Filtration: Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

3. Data Analysis

-

The acquired data is processed using the instrument's software. The fragmentation pattern is analyzed by examining the mass spectrum of the chromatographic peak corresponding to this compound. The resulting spectrum is then compared to a spectral library (such as NIST) for confirmation, if available.

This comprehensive guide provides researchers and professionals with the necessary information to understand and predict the mass spectral behavior of this compound, aiding in its identification and characterization in various scientific applications.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to make informed decisions regarding solvent selection and process optimization.

Introduction

This compound (C₆H₄ClNO₃, CAS No: 619-10-3) is a halogenated aromatic compound of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a phenol (B47542) ring substituted with both a chlorine atom and a nitro group, imparts a unique combination of chemical properties that make it a versatile building block for more complex molecules. The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes. An understanding of its solubility behavior allows for the selection of appropriate solvent systems, optimization of reaction conditions, and development of efficient crystallization procedures.

Qualitative Solubility Profile

Based on available chemical database information, this compound is a solid at room temperature.[1] Its solubility in common organic solvents can be broadly categorized as follows:

-

Slightly Soluble : Methanol, Dimethyl Sulfoxide (DMSO), Chloroform (with heating).[1]

-

Sparingly Soluble : Water.[2]

It is important to note that these are qualitative descriptions and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For many applications, particularly in process development and formulation, precise quantitative data is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific, citable quantitative data on the solubility of this compound in a range of organic solvents (e.g., in g/100 mL, mol/L, or mole fraction at various temperatures). The absence of such data in peer-reviewed publications highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

To facilitate comparison and process design, it is recommended that researchers experimentally determine the solubility of this compound in relevant solvents. The following table is provided as a template for organizing such experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| n-Propanol | ||||

| Isopropanol | ||||

| n-Butanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Chloroform | ||||

| DMSO |

Note: This table is intended as a template. The values are to be filled in based on experimental measurements.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined using several well-established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the analytical equipment at hand. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value with high precision.

-

-

Phase Separation:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the withdrawn solution through a fine-pored filter (e.g., a 0.2 µm syringe filter) to remove any remaining solid particles. The filter should also be at the experimental temperature.

-

-

Quantification:

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed container (e.g., a beaker or evaporating dish).

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

UV-Vis Spectroscopic Method

This method is particularly useful for compounds that have a strong chromophore, such as this compound, due to the presence of the nitro group. It relies on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Step 4.1.1).

-

-

Phase Separation and Dilution:

-

Separate the saturated solution from the undissolved solid as described previously (Step 4.1.2).

-

Carefully and accurately dilute a known volume of the saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound can be visualized as a logical sequence of steps.

Caption: General experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

A thorough review of the scientific literature did not reveal any established signaling pathways in which this compound is directly involved as a signaling molecule. Its primary role in a biological context is more likely related to its potential as a precursor in the synthesis of bioactive molecules or as a compound for toxicological studies.

The logical relationship in the context of its use in drug development follows a standard progression from synthesis to application.

Caption: Logical workflow for the utilization of this compound in drug development.

Conclusion

While this compound is a valuable compound in organic synthesis, there is a notable lack of publicly available quantitative data regarding its solubility in common organic solvents. This guide has summarized the existing qualitative information and provided detailed, standardized experimental protocols for the gravimetric and UV-Vis spectroscopic determination of its solubility. The provided workflow diagrams offer a clear visual representation of the experimental and developmental processes. It is recommended that researchers and drug development professionals experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results in their synthetic and formulation endeavors.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrophenol is a halogenated aromatic organic compound with significant applications as a versatile intermediate in the synthesis of a wide array of chemical entities, including dyes, agrochemicals, and notably, pharmaceuticals.[1] Its chemical structure, featuring a phenol (B47542) ring substituted with a chlorine atom and a nitro group, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its applications, particularly in the realm of drug development.

Physicochemical Properties

This compound is a yellow to light brown crystalline solid at room temperature.[2] It is sparingly soluble in water but exhibits solubility in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO₃ | [3] |

| Molecular Weight | 173.55 g/mol | [3] |

| Appearance | Yellow to light brown crystalline solid | [2] |

| Melting Point | 118-121 °C | [2] |

| Boiling Point | 276.1 ± 25.0 °C (Predicted) | [2] |

| pKa | 6.72 ± 0.19 (Predicted) | [2] |

| Solubility | Sparingly soluble in water; Slightly soluble in Chloroform (heated), DMSO, and Methanol. | [2] |

| CAS Number | 619-10-3 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of these protons, typically shifting them downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbons attached to the electronegative chlorine, oxygen, and nitro groups will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands are expected for the O-H stretch of the phenolic group, the C=C stretching of the aromatic ring, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the electrophilic nitration of 2-chlorophenol. This reaction typically utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to favor the formation of the desired isomer.

Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the hydroxyl, chloro, and nitro groups.

-

Reduction of the Nitro Group: A key reaction of this compound is the reduction of the nitro group to an amino group, yielding 2-chloro-5-aminophenol (B42359).[1] This transformation is a critical step in the synthesis of many pharmaceutical and dye molecules.[1] Common reducing agents include iron powder in the presence of an acid or ammonium (B1175870) chloride, and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[1]

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as etherification and esterification. Its acidity allows it to act as a nucleophile in its deprotonated form.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chlorine atom under specific conditions.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-chloro-5-aminophenol using Iron Powder[1]

This protocol details a classic and cost-effective method for the reduction of the nitro group.

Materials and Equipment:

-

This compound

-

Iron powder

-

Ammonium chloride

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 20.0 g (115.2 mmol) of this compound in a mixture of 150 mL of ethanol and 150 mL of water.

-

To this solution, add 32.2 g (576.2 mmol) of iron powder and 32.1 g (599.3 mmol) of ammonium chloride.

-

Heat the reaction mixture to reflux with stirring and maintain for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the insoluble iron residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-aminophenol.

-

The crude product can be further purified by recrystallization.

Applications in Drug Development and Other Fields

This compound serves as a crucial starting material or intermediate in the synthesis of various compounds with biological and industrial importance.

Pharmaceutical Intermediate

The derivative, 2-chloro-5-aminophenol, is a key precursor in the synthesis of certain pharmaceutical agents. While specific drug synthesis pathways directly from this compound are proprietary, its role as a foundational scaffold is evident in the patent literature for various therapeutic areas.

Precursor for Dyes and Agrochemicals

Historically and currently, nitrophenols are important intermediates in the production of azo dyes and certain pesticides. The reactivity of the amino group in 2-chloro-5-aminophenol (derived from this compound) allows for diazotization and coupling reactions to form vibrant dyestuffs.

Chelating Agent in Water Treatment

This compound can act as a chelating agent in water treatment processes.[2] The phenolic hydroxyl group and the oxygen atoms of the nitro group can coordinate with metal ions, forming stable complexes. This action helps to sequester metal ions, preventing them from precipitating and causing scaling in water systems.[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact, affected areas should be washed thoroughly with water.

Conclusion

This compound is a chemical compound with a well-defined set of physical and chemical properties that make it a valuable intermediate in organic synthesis. Its reactivity, particularly the facile reduction of its nitro group, provides a gateway to a variety of functionalized aromatic compounds. For researchers and professionals in drug development, understanding the characteristics and synthetic utility of this compound is essential for the design and synthesis of novel molecules with potential therapeutic applications. Proper handling and safety precautions are paramount when working with this compound.

References

A Deep Dive into 2-Chloro-5-nitrophenol: A Theoretical and Computational Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The molecular structure of 2-Chloro-5-nitrophenol forms the basis of its chemical behavior. The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electron density distribution on the aromatic ring and the acidity of the phenolic hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H4ClNO3 | [2] |

| Molecular Weight | 173.55 g/mol | [2] |

| CAS Number | 619-10-3 | [2] |

| Appearance | Yellow to light brown crystalline solid | [1] |

| pKa | 6.72 ± 0.19 (Predicted) | [1] |

| LogP | 2.3 (Predicted) | [2] |

Computational Analysis Workflow

The theoretical investigation of this compound typically involves a multi-step computational workflow to elucidate its structural, vibrational, and electronic properties. This workflow, based on methodologies applied to similar nitrophenol compounds, provides a robust framework for in-silico analysis.

Caption: A general workflow for the computational analysis of this compound.

Data Presentation

Optimized Molecular Geometry

While explicit optimized geometrical parameters for this compound from a dedicated study are not available, studies on similar molecules like 2-nitrophenol (B165410) and 2-chloro-4-nitrophenol (B164951) have been performed using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (e.g., 6-31G**, 6-311++G(d,p)).[3][4] These studies allow for the precise calculation of bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure.

The molecular structure of this compound is depicted below.

Caption: The 2D molecular structure of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. Theoretical frequency calculations using DFT can aid in the assignment of experimental FT-IR and FT-Raman bands.

Table 1: Key Vibrational Frequencies of Substituted Phenols from Experimental and Theoretical Studies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H | Stretching | 3200-3600 | [3] |

| C-H (aromatic) | Stretching | 3000-3100 | [4] |

| C=C (aromatic) | Stretching | 1400-1600 | [4] |

| C-O | Stretching | 1200-1300 | [3] |

| NO₂ | Asymmetric Stretching | 1500-1550 | [5] |

| NO₂ | Symmetric Stretching | 1330-1370 | [5] |

| C-Cl | Stretching | 600-800 | [3] |

Note: The exact wavenumbers for this compound would require a specific experimental and computational study.

Electronic Properties (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions, chemical reactivity, and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For nitrophenol derivatives, intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group is a key electronic feature.

Table 2: Calculated Electronic Properties of Similar Phenolic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

| o-Nitrophenol | - | - | 4.03 | DFT/B3LYP/6-311++G** | [4] |

Note: Data for this compound is not available in the searched literature.

Molecular Electrostatic Potential (MEP)